1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one
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Overview
Description
The compound “1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one” has a CAS Number of 1256257-71-2 . It has a molecular weight of 314.41 . The IUPAC name for this compound is 1-(2-amino-3-(4-methylbenzoyl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thieno[2,3-b]pyridines : A study by Abdelriheem, Ahmad, and Abdelhamid (2015) details the synthesis of various thieno[2,3-b]pyridines, which are closely related to the compound . These compounds were synthesized and characterized using elemental analysis and spectral data, highlighting the foundational methods in synthesizing similar compounds (Abdelriheem et al., 2015).
Multicomponent Synthesis : Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. This study provides insights into the chemical synthesis processes that could be applicable to the compound in focus (Dyachenko et al., 2019).
Microwave-Assisted Synthesis : Ankati and Biehl (2010) explored microwave-assisted methods to synthesize various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, showcasing advanced techniques in chemical synthesis relevant to similar compounds (Ankati & Biehl, 2010).
Applications in Material Science and Chemistry
Solid-State Fluorescence Properties : Yokota et al. (2012) synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, which relate to the structural properties of the compound . This research has implications for the development of materials with specific optical properties (Yokota et al., 2012).
Synthesis of Azo Dyes : Yuh-Wen Ho (2005) investigated the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which have applications as disperse dyes. This highlights the potential use of similar compounds in dye and pigment industry (Ho, 2005).
Pharmaceutical Research : Although specific studies on 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one in pharmaceutical applications are not directly available, research by Bakhite et al. (2005) on pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines may provide insights. Their work on related compounds may be relevant for exploring potential medicinal or biological applications of the compound (Bakhite et al., 2005).
Properties
IUPAC Name |
1-[2-amino-3-(4-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-19(11(2)20)9-14(13)22-17(15)18/h3-6H,7-9,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQOTDPPUZKCKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCN(C3)C(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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